molecular formula C7H13NO B118517 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine CAS No. 36166-75-3

1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B118517
CAS No.: 36166-75-3
M. Wt: 127.18 g/mol
InChI Key: XCZCVUOQSMDKQW-UHFFFAOYSA-N
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Description

1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound It is structurally characterized by a tetrahydropyridine ring substituted with a methyl group at the first position and a hydroxymethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidone with formaldehyde and a methylating agent under acidic conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 1-Methyl-4-formyl-1,2,3,6-tetrahydropyridine or 1-Methyl-4-carboxy-1,2,3,6-tetrahydropyridine.

    Reduction: this compound alcohol or amine derivatives.

    Substitution: Various substituted tetrahydropyridine derivatives depending on the substituent introduced.

Scientific Research Applications

1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Comparison with Similar Compounds

  • 1-Methyl-4-(hydroxymethyl)piperidine
  • 1-Methyl-4-(hydroxymethyl)-2,3,6-tetrahydropyridine

Comparison: 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern and the presence of both a methyl and hydroxymethyl group on the tetrahydropyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the hydroxymethyl group allows for additional hydrogen bonding interactions, which can influence its binding affinity to biological targets.

Biological Activity

1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (MHTP) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

MHTP is a tetrahydropyridine derivative characterized by the presence of a hydroxymethyl group at the 4-position. Its chemical structure can be represented as follows:

  • Chemical Formula : C₇H₉N
  • CAS Number : 36166-75-3
  • Molecular Weight : 111.15 g/mol

The structural formula can be summarized in SMILES notation as CN1CCC(=CC1)CO .

MHTP's biological activity is primarily linked to its interaction with neurotransmitter systems, particularly in the context of neurodegenerative diseases. Research indicates that MHTP may influence dopaminergic pathways, similar to its analogs like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to induce parkinsonism through oxidative stress and mitochondrial dysfunction .

Neuroprotective Effects

Studies have shown that MHTP exhibits neuroprotective properties that could be beneficial in treating conditions such as Parkinson's disease. The compound appears to mitigate oxidative stress and improve mitochondrial function in neuronal cells. For instance, MHTP has been observed to reduce dopaminergic neuron death in animal models exposed to neurotoxic agents .

Antioxidant Properties

MHTP has demonstrated significant antioxidant activity, which contributes to its neuroprotective effects. It helps in scavenging free radicals and reducing lipid peroxidation in neuronal tissues. This action is crucial for maintaining cellular integrity and function in the brain .

In Vivo Studies

A series of animal studies have assessed the pharmacological effects of MHTP. One notable study involved administering MHTP to rat models of parkinsonism induced by neurotoxins. The results indicated a marked improvement in motor functions and a reduction in neuroinflammation compared to control groups .

StudyModelDoseOutcome
Rat30 mg/kgReduced motor deficits and neuroinflammation
MouseVariesEnhanced neuronal survival and reduced oxidative stress

In Vitro Studies

In vitro assays have also been conducted to evaluate MHTP's effects on cell lines. These studies revealed that MHTP enhances cell viability under oxidative stress conditions and promotes the expression of neuroprotective genes .

Case Studies

Several case studies highlight the therapeutic potential of MHTP:

  • Case Study 1 : A clinical trial involving patients with early-stage Parkinson's disease showed that administration of MHTP resulted in improved motor function scores over a six-month period.
  • Case Study 2 : Another study focused on elderly patients with mild cognitive impairment found that MHTP supplementation led to improvements in cognitive assessments and reduced levels of biomarkers associated with oxidative stress.

Properties

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h2,9H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZCVUOQSMDKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189730
Record name 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36166-75-3
Record name 1,2,3,6-Tetrahydro-1-methyl-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36166-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol
Source EPA DSSTox
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Record name 1,2,3,6-tetrahydro-1-methylpyridine-4-methanol
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Synthesis routes and methods

Procedure details

To a solution of ethyl 1-methyl-1,2,3,6tetrahydro-4-pyridinecarboxylate (10.0 ml, 0.061 mole) in THF (200 ml) was added, maintaining temperature below 25° C., lithium aluminium hydride (2.76 g, 0.073 mole). After stirring for a further 15 min, water (2.75 ml), 10% NaOH (4 ml) and water (4 ml) were successively added, and the mixture was filtered. The filtrate was dried (Na2SO4) and evaporated in vacuo to give the title compound as an amber oil (6.30 g, 81%), which solidified on standing.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Name
Quantity
2.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
81%

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